Cas no 1284229-49-7 (1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one)

1-{4-(4-Chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one is a specialized organic compound featuring a chlorinated alkyne moiety linked to an aromatic ketone. Its unique structure, combining an acetylphenyl group with a reactive chlorobutynyl ether, makes it a valuable intermediate in synthetic organic chemistry. The presence of both electrophilic (chloroalkyne) and carbonyl functionalities allows for versatile reactivity, facilitating applications in cross-coupling reactions, heterocyclic synthesis, and pharmaceutical derivatization. The compound’s stability under controlled conditions ensures reliable handling, while its well-defined reactivity profile supports precise modifications in complex molecular frameworks. Suitable for research and industrial use, it serves as a key building block in the development of advanced chemical entities.
1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one structure
1284229-49-7 structure
Product name:1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one
CAS No:1284229-49-7
MF:C12H11ClO2
Molecular Weight:222.667542695999
MDL:MFCD08447824
CID:4586155
PubChem ID:53441393

1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-(4-CHLORO-BUT-2-YNYLOXY)-PHENYL]-ETHANONE
    • 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one
    • MDL: MFCD08447824
    • インチ: 1S/C12H11ClO2/c1-10(14)11-4-6-12(7-5-11)15-9-3-2-8-13/h4-7H,8-9H2,1H3
    • InChIKey: SHYFTRIVFDLORP-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(OCC#CCCl)C=C1)C

1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB491539-1 g
1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone, 99%; .
1284229-49-7 99%
1g
€597.00 2023-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305257-1g
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone
1284229-49-7 95%
1g
¥14256.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305257-250mg
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone
1284229-49-7 95%
250mg
¥5832.00 2024-08-09
Chemenu
CM470185-500mg
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone
1284229-49-7 95%+
500mg
$*** 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305257-5g
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone
1284229-49-7 95%
5g
¥35802.00 2024-08-09
Enamine
EN300-1440022-500mg
1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one
1284229-49-7 95.0%
500mg
$407.0 2023-09-29
Enamine
EN300-1440022-0.5g
1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one
1284229-49-7 95%
0.5g
$407.0 2023-06-06
Enamine
EN300-1440022-2.5g
1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one
1284229-49-7 95%
2.5g
$1034.0 2023-06-06
1PlusChem
1P01DVNJ-2.5g
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone
1284229-49-7 95%
2.5g
$1340.00 2023-12-25
Enamine
EN300-1440022-1.0g
1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one
1284229-49-7 95%
1g
$528.0 2023-06-06

1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one 関連文献

1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-oneに関する追加情報

Chemical Profile of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one (CAS No. 1284229-49-7)

1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one, identified by its Chemical Abstracts Service Number (CAS No. 1284229-49-7), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound belongs to the class of phenyl ether derivatives, characterized by an ethanone moiety linked to a phenolic oxygenated group, which is further substituted with a chlorobutynyl side chain. Such structural motifs are often explored for their potential in modulating biological pathways, particularly in the development of novel therapeutic agents.

The molecular structure of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one consists of a benzene ring substituted at the para position with a 4-chlorobut-2-ynyl group, which introduces both electrophilic and nucleophilic reactivity depending on the reaction conditions. The presence of the alkyne functionality (C≡C) and the chloro substituent (Cl) provides multiple sites for chemical modification, making this compound a versatile intermediate in synthetic chemistry. The ethanone group (CH₃CO-) serves as a reactive site for condensation reactions, such as Michael additions or aldol condensations, which are pivotal in constructing more complex molecular architectures.

In recent years, there has been growing interest in phenyl ether derivatives due to their reported bioactivity across various therapeutic domains. The 4-chlorobut-2-ynyl moiety, in particular, has been investigated for its role in enhancing binding affinity and metabolic stability in drug candidates. For instance, studies have demonstrated that such substituents can improve pharmacokinetic profiles by modulating lipophilicity and reducing susceptibility to enzymatic degradation. The phenolic oxygen in the compound also offers opportunities for hydrogen bonding interactions, which are critical for receptor binding and drug-receptor interactions.

Current research in medicinal chemistry increasingly focuses on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are challenging to address with traditional small-molecule drugs. The structural features of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one make it a promising candidate for designing PPI modulators. The combination of the aromatic phenyl ring, the ether linkage, and the alkyne-substituted side chain allows for precise tuning of electronic and steric properties to optimize binding to specific protein targets. This approach has been successfully applied in recent studies where similar scaffolds have shown inhibitory activity against kinases and other enzymes involved in cancer pathways.

The synthesis of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one involves multi-step organic transformations that highlight the compound's synthetic utility. A common synthetic route begins with the bromination of p-hydroxybenzophenone followed by Suzuki-Miyaura cross-coupling with a halogenated butynylboronic acid derivative. Subsequent oxidation and functional group manipulation yield the desired product. This synthetic pathway exemplifies modern cross-coupling techniques, which have revolutionized organic synthesis by enabling efficient construction of complex carbon-carbon bonds under mild conditions.

The versatility of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one extends beyond pharmaceutical applications; it has also been explored in materials science due to its ability to form stable polymers through polymerization reactions involving the alkyne group. Such polymers exhibit interesting mechanical and thermal properties, making them suitable for advanced material applications. Additionally, the compound's photochemical properties have been studied for potential use in photodynamic therapy or as a photosensitizer precursor.

In conclusion, 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one (CAS No. 1284229-49-7) represents a structurally intriguing compound with broad applicability across multiple scientific disciplines. Its unique combination of functional groups—namely the phenolic ether core, chlorinated alkyne side chain, and acetyl group—provides a rich framework for further chemical exploration and biological evaluation. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are poised to play a crucial role in advancing both drug discovery and materials science.

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Amadis Chemical Company Limited
(CAS:1284229-49-7)1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one
A1122135
Purity:99%
はかる:5g
Price ($):1237.0